

An In-depth Technical Guide to Boc-Ala-ONp: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Ala-ONp*

Cat. No.: *B558644*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-alanine 4-nitrophenyl ester (**Boc-Ala-ONp**), a critical reagent in peptide synthesis and various biochemical assays. This document details its chemical properties, provides protocols for its use, and explores its applications in scientific research.

Core Properties and Data

Boc-Ala-ONp is an activated amino acid derivative widely used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the 4-nitrophenyl (ONp) ester is an excellent leaving group, facilitating the formation of peptide bonds.

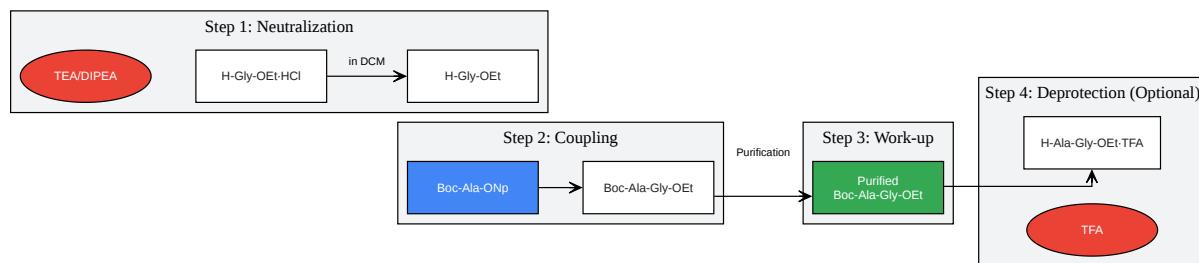
Property	Value
CAS Number	2483-49-0
Molecular Formula	C14H18N2O6 ^[1]
Molecular Weight	310.30 g/mol ^{[2][3]}
Appearance	Pale brown to white crystalline powder ^[1]
Melting Point	78-83 °C ^{[1][4]}
Storage Conditions	2-8°C ^{[1][3]}
Synonyms	N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine 4-nitrophenyl ester, Boc-L-alanine 4-nitrophenyl ester ^{[1][2]}

Peptide Synthesis: A Key Application

Boc-Ala-ONp is a valuable reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group is stable under various coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).

Solution-Phase Dipeptide Synthesis: Boc-Ala-Gly-OEt

This protocol outlines the synthesis of a dipeptide, Boc-Ala-Gly-OEt, using **Boc-Ala-ONp** in a solution-phase approach.


Materials:

- **Boc-Ala-ONp**
- Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Cold diethyl ether

- Trifluoroacetic acid (TFA)

Experimental Protocol:

- Neutralization of Amino Acid Ester: Suspend glycine ethyl ester hydrochloride (1.05 equivalents) in anhydrous DCM. Cool the suspension to 0°C in an ice bath and add TEA or DIPEA (1.05 equivalents) dropwise while stirring to obtain the free amino acid ester.
- Coupling Reaction: To the neutralized amino acid ester solution, add **Boc-Ala-ONp** (1.0 equivalent). Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC). The p-nitrophenol byproduct can be monitored by its characteristic yellow color.
- Work-up and Isolation: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Gly-OEt. The product can be further purified by flash column chromatography.
- Boc Deprotection (Optional): To remove the Boc protecting group, dissolve the purified Boc-Ala-Gly-OEt in anhydrous DCM and cool to 0°C. Add an equal volume of TFA and stir at room temperature for 1-2 hours.^{[5][6]} Remove the solvent and excess TFA under reduced pressure. Precipitate the deprotected dipeptide (H-Ala-Gly-OEt-TFA) by adding cold diethyl ether.^{[5][6]}

[Click to download full resolution via product page](#)

Caption: Workflow for the solution-phase synthesis of a dipeptide using **Boc-Ala-ONp**.

Application in Enzymatic Assays

While specific, detailed protocols for enzymatic assays using **Boc-Ala-ONp** are not abundantly available in general literature, p-nitrophenyl esters of N-protected amino acids are known to be effective chromogenic substrates for certain proteases. The principle of such an assay involves the enzymatic cleavage of the ester bond, leading to the release of p-nitrophenol, which can be quantified spectrophotometrically.

General Principle of a Protease Assay using **Boc-Ala-ONp**

This outlines the general methodology for a protease activity assay.

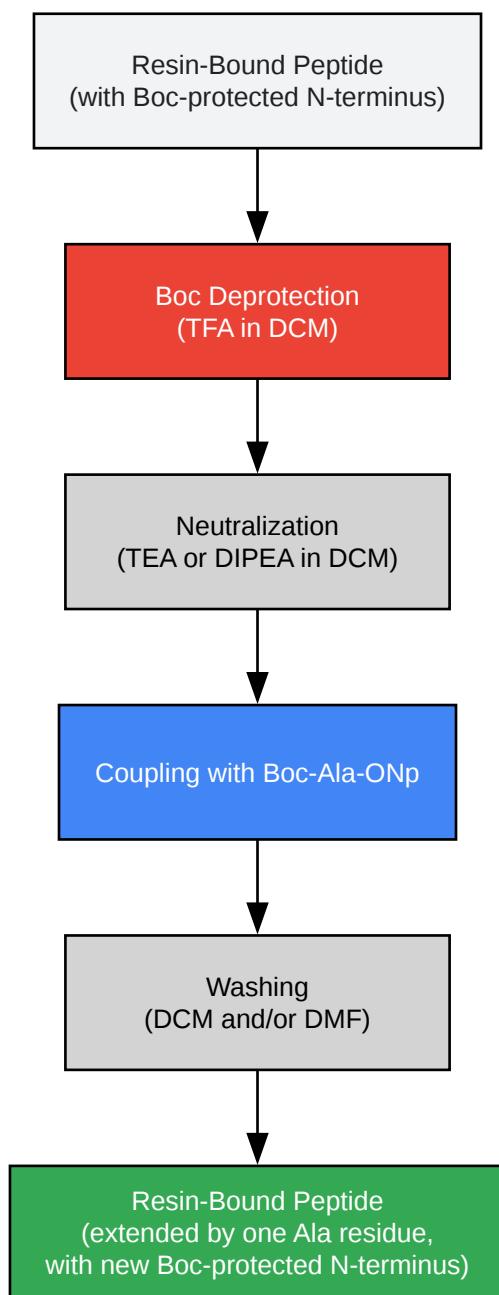
Principle:


A protease enzyme cleaves the ester bond of **Boc-Ala-ONp**, releasing p-nitrophenol. The rate of p-nitrophenol release, which is proportional to the enzyme's activity, is monitored by measuring the increase in absorbance at 405 nm.

Experimental Protocol (General):

- Reagent Preparation:
 - Prepare a stock solution of **Boc-Ala-ONp** in an appropriate organic solvent (e.g., DMSO or DMF).
 - Prepare a reaction buffer suitable for the protease being assayed (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme).
 - Prepare a solution of the protease of a known concentration.
- Assay Procedure:
 - In a microplate well or a cuvette, add the reaction buffer.

- Add the **Boc-Ala-ONp** substrate to the buffer to a final desired concentration.
- Initiate the reaction by adding the protease solution.
- Immediately begin monitoring the absorbance at 405 nm over a set period at a constant temperature.


- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per unit time).
 - The enzyme activity can be determined using the Beer-Lambert law, with the known molar extinction coefficient of p-nitrophenol under the assay conditions.

[Click to download full resolution via product page](#)

Caption: General workflow for a protease assay using **Boc-Ala-ONp** as a chromogenic substrate.

Signaling Pathways and Logical Relationships

While **Boc-Ala-ONp** is primarily a synthetic tool and not directly involved in natural signaling pathways, its use in peptide synthesis is a logical workflow with clear, sequential steps. The following diagram illustrates the logical progression of a single coupling cycle in Boc solid-phase peptide synthesis (SPPS).

[Click to download full resolution via product page](#)

Caption: Logical workflow of a single coupling cycle in Boc-SPPS using **Boc-Ala-ONp**.

Conclusion

Boc-Ala-ONp is a versatile and indispensable reagent for researchers in peptide chemistry and drug development. Its well-defined chemical properties and reactivity make it a reliable building block for the synthesis of peptides with a wide range of biological activities. The protocols and workflows provided in this guide offer a solid foundation for the effective utilization of **Boc-Ala-ONp** in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Boc-Ala-ONp - Boc-L-alanine 4-nitrophenyl ester [sigmaaldrich.com]
- 3. Boc-Ala-ONp = 96.0 HPLC 2483-49-0 [sigmaaldrich.com]
- 4. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-Ala-ONp: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558644#boc-ala-onp-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com